![molecular formula C19H11F17O3 B12588582 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate CAS No. 649721-92-6](/img/structure/B12588582.png)
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate is a chemical compound known for its unique properties and applications. This compound is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobic and oleophobic properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate typically involves the esterification of 2-[4-(Heptadecafluorooctyl)phenoxy]ethanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with hydrophobic and oleophobic properties.
Biology: Employed in the development of bio-compatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts hydrophobic properties, which can influence the compound’s interaction with biological membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-Ethylperfluorooctanesulfamido)ethyl prop-2-enoate: Similar in structure but contains a sulfonyl group instead of a phenoxy group.
Caffeic acid phenethyl ester: Contains a phenethyl group but lacks the fluorinated chain.
Uniqueness
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate is unique due to its heptadecafluorooctyl group, which imparts superior hydrophobic and oleophobic properties compared to similar compounds. This makes it particularly valuable in applications requiring high-performance coatings and materials .
Eigenschaften
CAS-Nummer |
649721-92-6 |
|---|---|
Molekularformel |
C19H11F17O3 |
Molekulargewicht |
610.3 g/mol |
IUPAC-Name |
2-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H11F17O3/c1-2-11(37)39-8-7-38-10-5-3-9(4-6-10)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-6H,1,7-8H2 |
InChI-Schlüssel |
FFEYJOWMXWNIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)
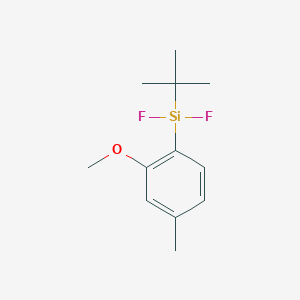
![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)
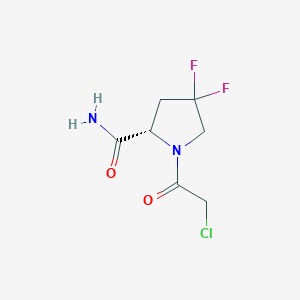

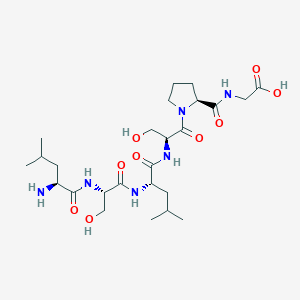
silane](/img/structure/B12588548.png)
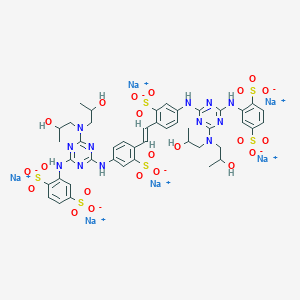
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)

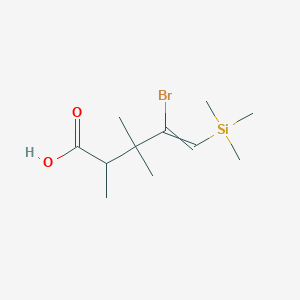

![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)
